5-Azaspiro[2.3]hexane trifluoroacetate
Overview
Description
5-Azaspiro[2.3]hexane trifluoroacetate is a novel small molecule pharmaceutical compound that belongs to the class of spirocompounds. It is known for its unique spirocyclic structure, which imparts distinct chemical and biological properties. This compound is orally bioavailable and can permeate the blood-brain barrier, making it a valuable candidate for various research and industrial applications.
Scientific Research Applications
5-Azaspiro[2.3]hexane trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its ability to permeate the blood-brain barrier and interact with specific molecular targets.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for treating neurological disorders and other medical conditions.
Industry: Utilized in the development of new materials, pharmaceuticals, and other industrial products
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Azaspiro[2.3]hexane trifluoroacetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with glutamate receptors, which are critical in the central nervous system for neurotransmission . The nature of these interactions involves binding to the receptor sites, potentially modulating their activity and influencing neurotransmitter release.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the signaling pathways associated with glutamate receptors, leading to changes in neuronal activity and synaptic plasticity . Additionally, it can alter gene expression patterns, impacting cellular responses and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, thereby modulating their activity. This compound has been shown to inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, leading to changes in neurotransmitter levels and receptor activity . These molecular interactions ultimately result in alterations in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular responses and metabolic activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter levels and receptor activity. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells . The compound’s interactions with metabolic enzymes can lead to changes in the production and degradation of key metabolites, impacting cellular energy balance and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.3]hexane trifluoroacetate involves several key steps. One of the primary methods includes the reaction of a spirocyclic ketone with an amine reagent, followed by a series of reactions to obtain the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, advanced catalytic systems, and continuous monitoring of reaction parameters to achieve consistent product quality. The final product is purified using techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.3]hexane trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and alcohols under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions may result in a variety of functionalized derivatives.
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.3]hexane trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Azaspiro[2.4]heptane trifluoroacetate
- 5-Azaspiro[2.5]octane trifluoroacetate
- 5-Azaspiro[3.3]heptane trifluoroacetate
Uniqueness
5-Azaspiro[2.3]hexane trifluoroacetate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a smaller ring size, which can influence its reactivity, stability, and ability to interact with molecular targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-azaspiro[2.3]hexane;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.C2HF3O2/c1-2-5(1)3-6-4-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQZXVXPCWHTPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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